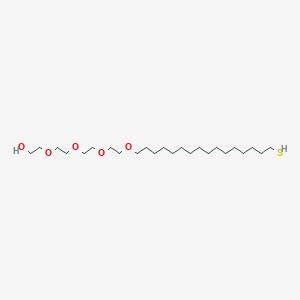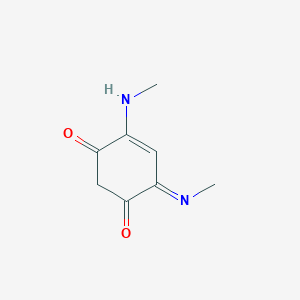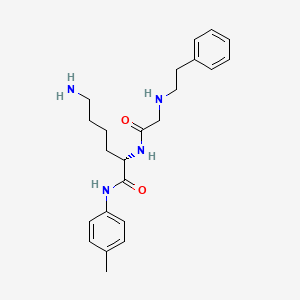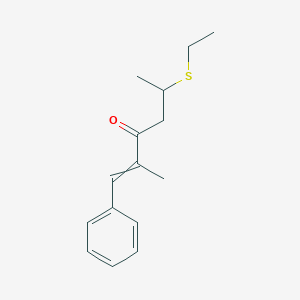![molecular formula C22H26F4O2 B14204031 1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) CAS No. 922718-45-4](/img/structure/B14204031.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) is a chemical compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two 2,4-difluorobenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) typically involves the reaction of decane-1,10-diol with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ether linkages can be oxidized to form carbonyl compounds using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The benzene rings can be hydrogenated to form cyclohexane derivatives using catalysts like palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Cyclohexane derivatives.
科学的研究の応用
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific context of its use, such as binding to proteins or nucleic acids to modulate their activity.
類似化合物との比較
Similar Compounds
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,1-phenylene): Similar structure but lacks fluorine atoms, resulting in different reactivity and applications.
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene): Similar but with different fluorine substitution pattern, affecting its chemical properties.
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which influences its reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
922718-45-4 |
|---|---|
分子式 |
C22H26F4O2 |
分子量 |
398.4 g/mol |
IUPAC名 |
1-[10-(2,4-difluorophenoxy)decoxy]-2,4-difluorobenzene |
InChI |
InChI=1S/C22H26F4O2/c23-17-9-11-21(19(25)15-17)27-13-7-5-3-1-2-4-6-8-14-28-22-12-10-18(24)16-20(22)26/h9-12,15-16H,1-8,13-14H2 |
InChIキー |
WECQCBAWRJSGJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)OCCCCCCCCCCOC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)



![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)

![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

